2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
Properties
IUPAC Name |
8-(2-hydroxyethyl)-2-pyridin-2-ylpyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c23-10-9-21-7-4-14-12(17(21)24)11-13-15(20-14)5-8-22(18(13)25)16-3-1-2-6-19-16/h1-8,11,23H,9-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFIPACEBYRXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC3=C(C2=O)C=C4C(=N3)C=CN(C4=O)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-pyridinecarboxaldehyde with 2-aminopyridine, followed by cyclization and subsequent functionalization to introduce the hydroxyethyl group. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The pyridine and naphthyridine rings can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and naphthyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions may vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde derivative, while reduction of the rings can produce partially or fully hydrogenated compounds.
Scientific Research Applications
2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound has potential as a fluorescent probe for studying biological systems.
Medicine: Research is ongoing into its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription. This interaction is facilitated by the planar structure of the compound, which allows it to intercalate between DNA base pairs. Additionally, the compound can interact with proteins and enzymes, modulating their activity and affecting cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key structural and physicochemical properties of the target compound with its analogs:
Key Observations:
Substituent Effects on Solubility :
- The hydroxyethyl group in the target compound improves aqueous solubility compared to the methoxyethyl analog, which trades hydrogen-bonding capacity for increased lipophilicity .
- Cyclohexyl substitution (C₁₉H₂₁N₃O₃) further reduces polarity, suggesting utility in blood-brain barrier penetration .
Biological Relevance: The 8-chloro derivative (C₁₄H₈ClN₃OS) demonstrates a drug-likeness score surpassing acyclovir, attributed to its fused thieno-naphthyridine system and halogen substitution . The pyridyl group in the target compound may facilitate interactions with metalloenzymes or nucleic acids, analogous to pyridine-containing pharmaceuticals .
Synthetic Challenges: Derivatives with bulky substituents (e.g., cyclohexyl) require optimized reaction conditions to avoid byproducts, as noted in 1,6-naphthyridine syntheses .
Biological Activity
The compound 2-(2-hydroxyethyl)-8-(2-pyridyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a unique pyrido-naphthyridine core with hydroxyl and pyridyl substituents that influence its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 299.31 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. It appears to inhibit cell proliferation and induce apoptosis through mechanisms involving the modulation of cell cycle regulators and pro-apoptotic factors.
- Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes such as acetylcholinesterase, which is relevant for neurodegenerative diseases.
The mechanisms by which this compound exerts its biological effects include:
- Interaction with DNA : The compound may intercalate into DNA strands, leading to disruptions in replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : It has been observed to induce oxidative stress in cells, contributing to its anticancer activity.
- Modulation of Signaling Pathways : The compound can alter key signaling pathways involved in cell survival and apoptosis, particularly those related to the PI3K/Akt and MAPK pathways.
Case Studies
- Anticancer Studies : A study demonstrated that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in viability of breast cancer cells (MCF-7), with IC50 values indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Activity : In vitro assays showed that the compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Data Table: Summary of Biological Activities
| Activity Type | Target/Assay | Result/Observation |
|---|---|---|
| Anticancer | MCF-7 Cell Line | IC50 = 25 µg/mL |
| Antimicrobial | Staphylococcus aureus | MIC = 20 µg/mL |
| Enzyme Inhibition | Acetylcholinesterase | IC50 = 15 µM |
| ROS Generation | Human Fibroblasts | Increased ROS levels at 50 µg/mL |
Q & A
Q. Example SAR Table :
| Substituent | Bioactivity (IC₅₀ vs. PI3Kγ) | LogP |
|---|---|---|
| Hydroxyethyl | 12 nM | 1.8 |
| Cyclohexyl | 8 nM | 2.5 |
| Benzyl | 25 nM | 2.9 |
| Data adapted from . |
Advanced: How can contradictions in reported biological activities across studies be resolved?
Methodological Answer:
Address discrepancies via:
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified HeLa) and control compounds (e.g., wortmannin for PI3K inhibition) .
- Dose-response validation : Repeat experiments across multiple concentrations (e.g., 1 nM–100 µM) to confirm IC₅₀ values .
- Orthogonal assays : Cross-validate kinase inhibition data with Western blotting for downstream targets (e.g., AKT phosphorylation) .
Advanced: What experimental designs are suitable for studying this compound’s environmental fate?
Methodological Answer:
Adopt a tiered approach:
- Abiotic stability : Test hydrolysis/photolysis in buffered solutions (pH 4–9) under UV light (λ = 254 nm) to assess degradation pathways .
- Biotic transformation : Use soil microcosms or activated sludge to measure biodegradation rates via LC-MS .
- Partitioning studies : Determine octanol-water coefficients (LogKow) and soil adsorption (Kd) to model environmental distribution .
Advanced: How can computational methods predict off-target interactions?
Methodological Answer:
- Molecular docking : Screen against databases like ChEMBL or PubChem using software (e.g., Schrödinger Suite) to identify secondary targets .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the pyridyl group) to predict binding to unrelated enzymes .
- Machine learning : Train models on kinase inhibition datasets to predict polypharmacology risks .
Advanced: What strategies ensure compound stability during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation .
- Excipient screening : Test stabilizers (e.g., trehalose) in aqueous formulations using accelerated stability studies (40°C/75% RH for 6 months) .
- Protection from light : Use amber vials to avoid photodegradation, as naphthyridines are often light-sensitive .
Advanced: How can the mechanism of enzyme inhibition be elucidated?
Methodological Answer:
- Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., DPP-IV) to resolve binding modes .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to clarify interactions .
Advanced: How do researchers evaluate multi-target effects in complex biological systems?
Methodological Answer:
- Pathway analysis : Use RNA-seq or proteomics to identify differentially expressed genes/proteins post-treatment .
- Phenotypic screening : Test in zebrafish or organoid models to observe systemic effects .
- Network pharmacology : Build interaction networks (e.g., STRING DB) to map compound-target-pathway relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
